An In-depth Technical Guide to 3-(1-Chloroethyl)pyridine Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-(1-Chloroethyl)pyridine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 3-(1-Chloroethyl)pyridine hydrochloride, a heterocyclic compound of interest in synthetic organic chemistry and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth technical details, field-proven insights, and practical methodologies.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The pyridine ring system offers a versatile scaffold that can be readily functionalized to modulate the physicochemical and biological properties of a molecule.[1][2] 3-(1-Chloroethyl)pyridine hydrochloride, with its reactive chloroethyl group, serves as a valuable intermediate for introducing the 1-(pyridin-3-yl)ethyl moiety into larger, more complex molecular architectures, particularly in the development of nicotinic receptor ligands and central nervous system agents.[3]
Physicochemical Properties
Precise knowledge of the physicochemical properties of a compound is paramount for its application in synthesis and drug development. While extensive experimental data for 3-(1-Chloroethyl)pyridine hydrochloride is not widely available in the public domain, this section consolidates known information and provides predicted values based on its chemical structure.
Structural and Molecular Data
The structural and molecular characteristics of 3-(1-Chloroethyl)pyridine hydrochloride are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 3-(1-Chloroethyl)pyridine hydrochloride | - |
| Synonyms | 1-(pyridin-3-yl)ethyl chloride hydrochloride | - |
| Molecular Formula | C₇H₉Cl₂N | PubChemLite[4] |
| Molecular Weight | 178.06 g/mol | - |
| Canonical SMILES | CC(C1=CN=CC=C1)Cl.Cl | PubChemLite[4] |
| InChI Key | NYEDROBJCDOGEE-UHFFFAOYSA-N | PubChemLite[4] |
| CAS Number | Not available | - |
Diagram 1: Chemical Structure of 3-(1-Chloroethyl)pyridine Hydrochloride
Caption: Proposed synthetic route for 3-(1-Chloroethyl)pyridine hydrochloride.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on laboratory conditions and available reagents.
Protocol 1: Synthesis of 1-(Pyridin-3-yl)ethanol
This procedure is adapted from the synthesis of similar pyridine-ethanol derivatives.
-
Reaction Setup: To a solution of 3-acetylpyridine (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise while maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 3-(1-Chloroethyl)pyridine Hydrochloride
The chlorination of the secondary alcohol can be achieved using various chlorinating agents. Thionyl chloride is a common and effective choice.
-
Reaction Setup: Dissolve 1-(Pyridin-3-yl)ethanol (1.0 eq) in an anhydrous aprotic solvent such as toluene or dichloromethane.
-
Chlorination: Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C. The reaction is typically exothermic.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 2-6 hours until the starting material is consumed, as monitored by TLC or GC-MS.
-
Isolation of the Hydrochloride Salt: Upon completion, the reaction mixture can be cooled, and the precipitated 3-(1-Chloroethyl)pyridine hydrochloride can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be triturated with a non-polar solvent like hexane to induce precipitation. The resulting solid is then filtered and dried. The free base can be obtained by neutralization, but the hydrochloride salt is often more stable for storage.
Chemical Reactivity
The chemical reactivity of 3-(1-Chloroethyl)pyridine hydrochloride is primarily dictated by the electrophilic carbon of the chloroethyl group and the nucleophilicity of the pyridine nitrogen.
Nucleophilic Substitution
The carbon atom attached to the chlorine is susceptible to attack by a wide range of nucleophiles, proceeding through an SN2 or SN1 mechanism depending on the reaction conditions and the nature of the nucleophile. This reactivity is the cornerstone of its utility as a synthetic intermediate. [5]Common nucleophiles include amines, thiols, and alcohols, allowing for the introduction of diverse functional groups.
Diagram 3: Nucleophilic Substitution Reactions
Caption: General scheme of nucleophilic substitution reactions.
Spectral Characterization
Mass Spectrometry
The mass spectrum of 3-(1-Chloroethyl)pyridine is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom. The molecular ion peak (M⁺) and the M+2 peak should appear in an approximate 3:1 ratio of intensities, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. [6][7]
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ (³⁵Cl) | 142.04 |
| [M+H]⁺ (³⁷Cl) | 144.04 |
Predicted data from PubChemLite for the free base. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center at the chloroethyl group. The aromatic region should display signals corresponding to the three protons on the pyridine ring. The ethyl group will likely show a quartet for the methine proton (CH-Cl) and a doublet for the methyl protons (CH₃).
¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and chlorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of 3-(1-Chloroethyl)pyridine hydrochloride will be characterized by vibrations of the pyridine ring and the chloroethyl substituent. [8][9]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H stretching (aromatic) | 3100 - 3000 |
| C=C and C=N stretching (aromatic) | 1600 - 1450 |
| C-H bending (aromatic) | 900 - 650 |
| C-Cl stretching | 800 - 600 |
Applications in Drug Development
3-(1-Chloroethyl)pyridine hydrochloride is a valuable building block in medicinal chemistry, primarily for the synthesis of compounds targeting the central nervous system. Its structural motif is found in molecules designed as nicotinic acetylcholine receptor (nAChR) ligands. These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug discovery. The ability to easily introduce the 1-(pyridin-3-yl)ethyl group via this intermediate allows for the systematic exploration of structure-activity relationships in the development of novel therapeutics. [3]
Safety and Handling
As with all chlorinated organic compounds, 3-(1-Chloroethyl)pyridine hydrochloride should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory system. Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(1-Chloroethyl)pyridine hydrochloride, while not as extensively characterized as some of its isomers, represents a key synthetic intermediate with significant potential in pharmaceutical research. Its reactivity, centered on the chloroethyl group, provides a gateway to a diverse range of substituted pyridine derivatives. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field.
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